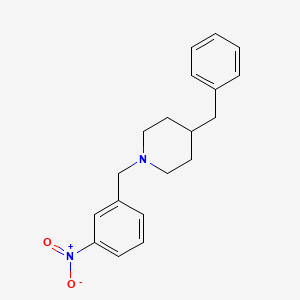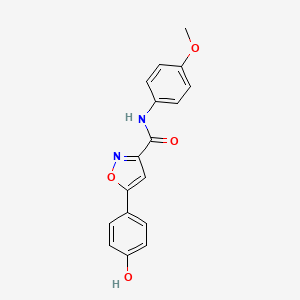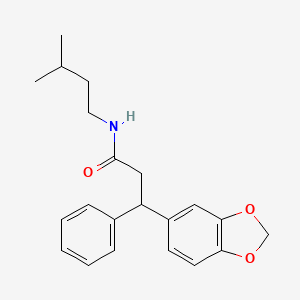![molecular formula C22H28N2O4 B5974325 N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide](/img/structure/B5974325.png)
N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(tert-butoxycarbonyl)-N-[1-(4-hydroxyphenyl)ethyl]phenylalaninamide, commonly known as Boc-phenylalaninamide, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of Boc-phenylalaninamide is not fully understood, but it is believed to act as a substrate for various enzymes and receptors in the body. It has been shown to modulate the activity of certain enzymes involved in cancer and inflammation, making it a potential therapeutic agent for these conditions.
Biochemical and Physiological Effects
Boc-phenylalaninamide has been shown to exhibit various biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been found to enhance the activity of certain enzymes involved in metabolism and protein synthesis, leading to improved cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Boc-phenylalaninamide is its versatility in peptide synthesis and bioconjugation. It can be easily incorporated into various peptide sequences and conjugated to different molecules, enabling targeted drug delivery and imaging. However, the limitations of Boc-phenylalaninamide include its high cost and potential toxicity at high concentrations, which may limit its use in certain applications.
Zukünftige Richtungen
There are numerous future directions for Boc-phenylalaninamide research, including its potential as a therapeutic agent for cancer, inflammation, and neurodegenerative diseases. Additionally, further optimization of the synthesis method and exploration of new applications in bioconjugation and peptide chemistry are areas of interest. Overall, Boc-phenylalaninamide has shown great promise as a versatile and valuable tool in scientific research.
Synthesemethoden
Boc-phenylalaninamide can be synthesized via a multi-step process involving protection of the amine and carboxylic acid functional groups, followed by coupling of the protected amino acid with the hydroxyphenylethylamine moiety. The final product is then deprotected to yield Boc-phenylalaninamide. The synthesis method has been optimized to achieve high yields and purity, making it a viable option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Boc-phenylalaninamide has been extensively studied for its potential applications in drug discovery, peptide chemistry, and bioconjugation. It has been used as a building block for the synthesis of various peptides and peptidomimetics with improved pharmacological properties. Additionally, Boc-phenylalaninamide has been employed as a linker for the conjugation of small molecules to proteins and antibodies, enabling targeted drug delivery and imaging.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-[1-(4-hydroxyphenyl)ethylamino]-1-oxo-3-phenylpropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O4/c1-15(17-10-12-18(25)13-11-17)23-20(26)19(14-16-8-6-5-7-9-16)24-21(27)28-22(2,3)4/h5-13,15,19,25H,14H2,1-4H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEWQYGHWBMFKPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]pyrrolidine-1-carboxamide](/img/structure/B5974243.png)

![N-[(5-methyl-2-furyl)methyl]-3-{1-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5974262.png)
![4-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-4-oxobutanamide](/img/structure/B5974263.png)
![5-{[(4-fluorobenzyl)amino]methylene}-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5974266.png)
![2-{5-[(2-methyl-1-piperidinyl)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5974273.png)
![ethyl 1-[(1,3-benzodioxol-5-ylamino)carbonyl]-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B5974286.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(3-ethoxy-4-hydroxybenzylidene)acetohydrazide](/img/structure/B5974294.png)



![1-[benzyl(methyl)amino]-3-(5-{[[2-(diethylamino)ethyl](methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B5974332.png)

![1-[cyclohexyl(methyl)amino]-3-[2-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5974336.png)